4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Overview
Description
4-fluoro-N-[(4-fluorophenyl)methyl]aniline is an organic compound with the molecular formula C13H11F2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It is known that anilines and their derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Anilines and their derivatives generally act through their interaction with biological targets, leading to changes in the function of these targets .
Biochemical Pathways
Anilines and their derivatives can potentially affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that anilines and their derivatives are generally well-absorbed, widely distributed, metabolized primarily in the liver, and excreted in urine .
Result of Action
The effects would depend on the specific targets and pathways influenced by this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline . Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-fluoro-N-[(4-fluorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the preparation of the starting materials, the coupling reaction, and subsequent purification steps to isolate the desired product. The use of continuous flow reactors is also being explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-fluorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone imine derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
4-fluoro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a model compound to study the biotransformation of secondary aromatic amines.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methylaniline: This compound has a similar structure but lacks the additional fluorine atom on the benzene ring.
4-trifluoromethyl-N-methylaniline: This compound contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-fluoro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of two fluorine atoms, which can influence its reactivity and properties. The dual fluorination can enhance its stability and alter its electronic characteristics, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVIJNAAQBTAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360678 | |
Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80143-73-3 | |
Record name | 4-Fluoro-N-(4-fluorophenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80143-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-N-[(4-fluorophenyl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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